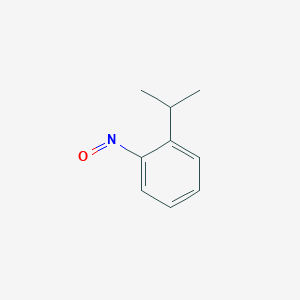

1-Nitroso-2-(propan-2-yl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

67083-38-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1-nitroso-2-propan-2-ylbenzene |

InChI |

InChI=1S/C9H11NO/c1-7(2)8-5-3-4-6-9(8)10-11/h3-7H,1-2H3 |

InChI Key |

WGINLMPUXDHRKL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N=O |

Origin of Product |

United States |

Structural Chemistry and Conformational Dynamics of 1 Nitroso 2 Propan 2 Yl Benzene

Torsional and Steric Influences

In many ortho-substituted nitrosobenzenes, a competition exists between a planar conformation, which would maximize π-conjugation between the nitroso group and the aromatic ring, and a non-planar conformation, which alleviates steric strain. The presence of a sterically demanding substituent like an isopropyl group at the ortho position invariably introduces a significant energetic penalty for a fully planar arrangement. This is due to the van der Waals repulsion between the hydrogen atoms of the isopropyl group and the oxygen atom of the nitroso group.

Consequently, the nitroso group in 1-nitroso-2-(propan-2-yl)benzene is likely to be twisted out of the plane of the benzene (B151609) ring. This rotation around the C-N bond serves to minimize the steric clash between the two ortho substituents. The resulting conformation is a compromise between maximizing electronic stabilization through resonance and minimizing steric destabilization. The dihedral angle (C-C-N-O) would therefore be expected to deviate significantly from 0° or 180°. In some highly hindered nitrosoarenes, the nitroso group can even adopt a conformation that is nearly orthogonal to the plane of the aromatic ring.

The dynamic nature of this rotation means that at room temperature, the molecule likely exists as a mixture of conformers, rapidly interconverting through rotation around the C-N bond. The free energy barrier for this rotation would be a key parameter in understanding the conformational dynamics. While precise values are not available, it is reasonable to assume that the barrier would be higher than that in unsubstituted nitrosobenzene (B162901) due to the steric hindrance imposed by the isopropyl group.

The table below summarizes the anticipated steric effects of the isopropyl group on the conformation of the nitroso moiety in this compound, based on established principles of conformational analysis.

| Conformational Parameter | Expected Effect of the Isopropyl Group | Underlying Reason |

| C-C-N-O Dihedral Angle | Deviation from planarity (non-zero angle) | Minimization of steric repulsion between the isopropyl and nitroso groups. |

| Rotational Barrier around C-N Bond | Increased energy barrier compared to unsubstituted nitrosobenzene | Steric hindrance that must be overcome during rotation. |

| Conformational Equilibrium | Predominance of non-planar conformers | The energetic penalty of the planar conformation due to steric clash is significant. |

| Monomer-Dimer Equilibrium | Potential influence on the equilibrium position | Steric hindrance from the ortho-isopropyl group may disfavor the formation of the typically planar azodioxy dimer, potentially favoring the monomeric form in solution. |

It is important to note that these effects are qualitative predictions based on foundational principles of physical organic chemistry. Detailed computational studies or experimental structure elucidation, such as X-ray crystallography or gas-phase electron diffraction, would be required to provide precise quantitative data on the conformational landscape of this compound.

Reactivity Profiles and Mechanistic Investigations of 1 Nitroso 2 Propan 2 Yl Benzene

Electrophilic Reactivity of the Nitroso Moiety

The nitroso (–N=O) group is characterized by a highly electrophilic nitrogen atom, a consequence of the adjacent electronegative oxygen atom. This makes the nitroso moiety in 1-nitroso-2-(propan-2-yl)benzene a prime target for attack by a wide range of nucleophiles. The versatile nature of nitrosoarenes allows them to function as electrophilic reagents in many organic reactions. researchgate.net

In the context of electrophilic aromatic substitution on the benzene (B151609) ring, the nitroso group acts as a deactivating group due to its electron-withdrawing inductive effect. However, it also possesses a lone pair on the nitrogen that can participate in resonance, directing incoming electrophiles to the ortho and para positions. For this compound, electrophilic attack at the ortho position (C6) would be sterically hindered by the bulky adjacent isopropyl group. Therefore, substitution would be most likely to occur at the para position (C4).

Nucleophilic Reactivity of the Nitroso Moiety

Although predominantly electrophilic, the nitroso group can also exhibit nucleophilic character under certain conditions. researchgate.net The nitrogen atom's lone pair allows it to act as a nucleophile, particularly in reactions with strong electrophiles such as carbonyl compounds. researchgate.net This dual reactivity is a hallmark of nitroso compounds, making them versatile building blocks in synthesis. researchgate.netresearchgate.net The reactivity of various nitrogen nucleophiles towards the nitroso group has been studied, though correlations with basicity are not always straightforward. rsc.org Similarly, phenolic nucleophiles have been shown to react with the nitroso group. rsc.org

| Reactivity Type | Description | Probable Reaction Partners for this compound |

| Electrophilic | The electron-deficient nitroso nitrogen is attacked by nucleophiles. The aromatic ring undergoes electrophilic substitution. | Amines, organometallics, enolates, dienes, phenols. researchgate.netrsc.org |

| Nucleophilic | The lone pair on the nitroso nitrogen attacks strong electrophiles. | Carbonyl compounds, strong Lewis acids. researchgate.net |

Cycloaddition Reactions Involving Nitroso Compounds

Cycloaddition reactions are among the most significant transformations for nitroso compounds, providing direct routes to various heterocyclic structures. The nitroso group can participate as a 2π component in numerous cycloaddition modes.

The hetero-Diels-Alder reaction, where a nitroso compound serves as the dienophile, is a powerful method for synthesizing 3,6-dihydro-1,2-oxazine rings. nih.govnih.gov In this [4+2] cycloaddition, this compound would act as a 2π dienophile, reacting with a conjugated diene. The reaction is known for its atom economy and ability to proceed under mild conditions. nih.gov The resulting oxazine (B8389632) ring is a versatile intermediate for further chemical manipulation. nih.gov

Nitrosoarenes are known to participate in a variety of cycloaddition reactions beyond the standard Diels-Alder.

[2+2] Cycloaddition : These reactions have been reported between nitroso compounds and ketenes to yield 1,2-oxazetidin-3-ones. rsc.orgacs.org A [2+2] cycloaddition has also been achieved with alkenes, catalyzed by sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, to afford 6-oxa-7-azabicyclo[3.2.0]heptanes. acs.org

[3+2] Cycloaddition : While classic [3+2] cycloadditions involve nitrones (oxidation products of N-substituted hydroxylamines), organicreactions.orgresearchgate.netwikipedia.org nitrosoarenes can undergo formal [3+2] cycloadditions with partners like donor-acceptor cyclopropanes to form isoxazolidine (B1194047) derivatives. researchgate.net

[3+3] Cycloaddition : Asymmetric (3+3)-cycloadditions have been demonstrated using ortho-substituted phenyl nitrones and aryl cyclopropane (B1198618) carbaldehydes, suggesting a potential, though less direct, pathway for related nitroso compounds. rsc.org

Formal [4+2] Cycloaddition : In a reversal of roles, a formal [4+2] cycloaddition has been reported where furanyl cyclopropanes act as the 4π component and nitrosoarenes serve as the 2π component, yielding 1,2-oxazine derivatives. rsc.org

Other Modes : The [2+2+1], [3+3], [4+1], and [6+2] cycloaddition modes are less commonly documented for nitrosoarenes in the surveyed chemical literature.

| Cycloaddition Mode | Reaction Partner(s) | Resulting Heterocycle |

| [4+2] (Diels-Alder) | Conjugated Dienes | 3,6-Dihydro-1,2-oxazine nih.gov |

| [2+2] | Ketenes, Alkenes | 1,2-Oxazetidin-3-one, 6-Oxa-7-azabicyclo[3.2.0]heptane rsc.orgacs.org |

| [3+2] | Donor-Acceptor Cyclopropanes | Isoxazolidine researchgate.net |

| [3+3] | Aryl Cyclopropane Carbaldehydes (with nitrones) | 1,2-Oxazinane rsc.org |

Diels-Alder reactions are renowned for their stereospecificity, where the stereochemistry of both the diene and the dienophile is retained in the product. libretexts.orglibretexts.orgmasterorganicchemistry.com The regioselectivity of the nitroso-Diels-Alder reaction is governed by a combination of electronic and steric factors, which can often be rationalized using Frontier Molecular Orbital (FMO) theory. beilstein-journals.org The general trend depends on the substitution patterns of both the diene and the nitrosoarene. beilstein-journals.orgresearchgate.net For unsymmetrical dienes, the reaction can lead to different regioisomers, and the outcome can be influenced by the nature of the nitroso dienophile itself. beilstein-journals.org

The presence of the bulky ortho-isopropyl group on the benzene ring of this compound is expected to have a profound impact on its reactivity in cycloadditions, particularly the Diels-Alder reaction.

Steric Hindrance : The primary effect of the isopropyl group is steric hindrance. libretexts.orgbeilstein-journals.org This bulkiness shields the electrophilic nitroso group, likely decreasing the rate of reaction compared to unsubstituted nitrosobenzene (B162901). The approach of the diene is sterically impeded, raising the activation energy of the cycloaddition. nih.gov In some cases, steric hindrance at bonding sites can inhibit or even prevent a reaction from occurring. libretexts.orglibretexts.org

Regiocontrol : The steric bulk is a powerful directing factor for regioselectivity. In reactions with unsymmetrical dienes, the cycloaddition will overwhelmingly favor the transition state and product that minimizes steric clash between the diene's substituents and the ortho-isopropyl group. For instance, in a reaction with a 1-substituted diene, the formation of the "distal" regioisomer (where the diene's substituent is further away from the isopropyl group) would be strongly favored over the "proximal" isomer. This steric control often overrides subtle electronic preferences. beilstein-journals.orgresearchgate.net

| Feature | Nitrosobenzene | This compound (Predicted) |

| Reaction Rate | Baseline rate for an aryl nitroso dienophile. | Slower due to steric hindrance from the ortho-isopropyl group. nih.govlibretexts.org |

| Regioselectivity | Governed primarily by electronic effects (FMO control). beilstein-journals.org | Governed primarily by steric effects, strongly favoring products that minimize steric repulsion with the isopropyl group. researchgate.net |

| Product Distribution | May form a mixture of regioisomers with unsymmetrical dienes. beilstein-journals.org | Expected to form one major regioisomer with high selectivity. |

Oxidation Reactions of the Nitroso Group

The nitroso group (–N=O) in aromatic compounds is susceptible to oxidation, typically yielding the corresponding nitro compound (–NO₂). This transformation can be achieved using a variety of strong oxidizing agents.

Common oxidizing agents capable of converting nitrosoarenes to nitroarenes include:

Potassium permanganate (B83412) (KMnO₄) : A powerful oxidant that can effectively oxidize the nitroso group. youtube.com

Chromic acid (H₂CrO₄) : Prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid, it is a potent oxidizing agent for this transformation. libretexts.org

Peroxyacids (RCO₃H) : These reagents, such as m-chloroperoxybenzoic acid (mCPBA), are also effective for the oxidation of nitroso compounds. towson.edu

Hydrogen peroxide (H₂O₂) : In some cases, hydrogen peroxide can be used, often in the presence of a catalyst. organic-chemistry.org

The general mechanism for the oxidation of a nitroso group to a nitro group involves the addition of an oxygen atom to the nitrogen of the nitroso moiety. For this compound, the reaction proceeds as follows:

Reaction Scheme: Oxidation of this compound

C₉H₁₁NO + [O] → C₉H₁₁NO₂

Reactant: this compound Oxidizing Agent: e.g., KMnO₄, H₂CrO₄ Product: 1-Nitro-2-(propan-2-yl)benzene

The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the corresponding nitroarene. It is important to note that strong oxidizing agents like potassium permanganate can also oxidize the alkyl side chain under harsh conditions. youtube.com

Reduction Reactions of the Nitroso Group

The nitroso group is readily reduced to various other nitrogen-containing functional groups, most commonly the amino group (–NH₂). This transformation is a key step in the synthesis of substituted anilines.

Catalytic hydrogenation is a widely employed method for the reduction of nitrosoarenes. google.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.com The reduction of this compound yields 2-isopropylaniline.

Reaction Scheme: Reduction of this compound

C₉H₁₁NO + 2H₂ → C₉H₁₃N + H₂O

Reactant: this compound Reducing Agent: H₂ gas Catalyst: Pd/C, PtO₂, or Raney Ni Product: 2-Isopropylaniline

This reduction is a highly efficient and clean reaction, often proceeding with high yields under mild conditions of temperature and pressure.

Reductive Dimerization (e.g., to Azoxyarenes)

Under specific reductive conditions, nitrosobenzenes can undergo dimerization to form azoxyarenes. organic-chemistry.org This reaction involves the coupling of two nitrosoarene molecules with the loss of an oxygen atom. For this compound, this process would yield 2,2'-diisopropylazoxybenzene.

The reductive dimerization can be promoted by various reagents, and in some cases, can occur without the need for additional catalysts or reagents, particularly in solvents like isopropanol (B130326). organic-chemistry.org The reaction is sensitive to the electronic nature of the substituents on the aromatic ring, with electron-donating groups, such as the isopropyl group, generally retarding the reaction rate compared to electron-withdrawing groups. organic-chemistry.org

Reaction Scheme: Reductive Dimerization of this compound

2 C₉H₁₁NO → C₁₈H₂₂N₂O + [O]

Reactant: this compound Conditions: e.g., heating in isopropanol Product: 2,2'-Diisopropylazoxybenzene

This method provides a direct route to symmetrically substituted azoxyarenes.

Rearrangement and Isomerization Processes

This compound can participate in several interesting rearrangement and isomerization reactions, driven by the interplay between the nitroso group and the ortho-isopropyl substituent.

Nitroso-Oxime Tautomerism

A key equilibrium for ortho-alkyl substituted nitrosobenzenes is the tautomerization between the nitroso form and the corresponding quinone monooxime. researchgate.netresearchgate.net In this process, a hydrogen atom from the benzylic position of the isopropyl group is transferred to the oxygen atom of the nitroso group, leading to the formation of an oxime.

For this compound, the equilibrium lies between the nitroso tautomer and its corresponding oxime tautomer. While in many simple cases, the oxime tautomer is more stable than the C-nitrosoalkane counterpart, the equilibrium in aromatic systems can be influenced by factors such as aromaticity and substitution. stackexchange.com Computational studies on similar systems have shown that the oxime form can be significantly more stable. stackexchange.com

Equilibrium: Nitroso-Oxime Tautomerism

Image depicting the equilibrium between this compound and its oxime tautomer.

The position of this equilibrium can be influenced by the solvent polarity and temperature. researchgate.net Spectroscopic techniques such as NMR can be used to study the relative populations of the two tautomers in solution. researchgate.net

Intramolecular Ene Reactions

The presence of an allylic hydrogen atom on the isopropyl group and the activating nature of the nitroso group as an enophile allows this compound to undergo an intramolecular ene reaction. ucl.ac.uk This pericyclic reaction involves the transfer of the allylic hydrogen to the nitroso oxygen and the formation of a new carbon-carbon bond, resulting in a five-membered heterocyclic ring.

The intramolecular nitroso ene reaction is a powerful tool for the synthesis of hydroxylamine (B1172632) derivatives, which can then be further transformed into other useful compounds like nitrones. ucl.ac.uk The stereoselectivity of such reactions can be influenced by the substitution pattern on the diene. nih.gov

Reaction Scheme: Intramolecular Ene Reaction of this compound

Image depicting the intramolecular ene reaction of this compound to form a cyclic hydroxylamine.

Photochemical Rearrangements

Ortho-nitrobenzyl compounds are well-known for their photochemical reactivity, often undergoing rearrangement upon exposure to UV light. acs.org While the primary focus is often on ortho-nitro compounds, related ortho-nitroso systems can also exhibit interesting photochemical behavior. The photochemistry of ortho-nitrobenzaldehyde, for instance, involves the formation of a ketene (B1206846) intermediate. rsc.org

For this compound, photochemical excitation could potentially lead to intramolecular hydrogen atom transfer from the isopropyl group to the excited nitroso group. This process can initiate a cascade of reactions, potentially leading to rearranged products. The efficiency of such photoreactions can be dependent on the nature of the leaving group in related systems. rsc.org

Further research is needed to fully elucidate the specific photochemical pathways available to this compound.

Radical Reactions and Spin-Trapping Applications

The nitroso group of aromatic compounds like this compound is known to readily react with transient free radicals to form stable nitroxide radicals, a process known as spin trapping. mdpi.com This property allows for the detection and identification of short-lived radical species using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov The technique of spin trapping involves the reaction of a diamagnetic spin trap, in this case, this compound, with a reactive free radical that possesses an unpaired electron. This reaction results in the formation of a more persistent spin adduct, which is observable by EPR. mdpi.com The hyperfine coupling constants and g-factor of the resulting EPR spectrum provide structural information about the trapped radical. mdpi.com

While specific studies on this compound as a spin trap are not extensively documented in the reviewed literature, the behavior of analogous C-nitroso compounds, such as nitrosobenzene and nitrosodurene, provides significant insight into its potential applications. These compounds have been successfully employed to trap a variety of radicals, including carbon-centered, oxygen-centered, and other types of radicals. mdpi.comnih.gov For instance, nitrosobenzene has been used to trap linoleic acid-derived radicals, and the resulting spin adducts were analyzed by HPLC-EPR and liquid chromatography-thermospray-mass spectrometry. nih.gov The EPR spectra of these adducts helped in the characterization of the radical species formed. nih.gov

The effectiveness of a spin trap is determined by the stability of the resulting spin adduct. In the case of nitroso compounds, the stability of the nitroxide radical adduct allows for its accumulation to a concentration detectable by EPR. nih.gov The steric and electronic effects of the substituents on the aromatic ring of the nitroso compound can influence both the rate of the trapping reaction and the stability of the spin adduct. The bulky isopropyl group at the ortho position in this compound may influence the accessibility of the nitroso group to the incoming radical and the conformation of the resulting nitroxide radical.

Below is a table illustrating typical EPR spectral parameters for spin adducts of related nitroso spin traps with various radicals. These values provide a reference for the expected parameters for adducts of this compound.

| Spin Trap | Trapped Radical (R•) | Spin Adduct (Ar-N(O•)-R) | aN (G) | aH (G) | g-value |

| Nitrosobenzene | Phenyl radical | Phenyl-N(O•)-Phenyl | 9.8 | - | - |

| Nitrosodurene | Cyclopentadienyl radical | Dur-N(O•)-C5H5 | ~13.5 | ~6.5 | - |

| Nitrosobenzene | Linoleic acid radical adduct | Ar-N(O•)-L | - | - | - |

| Nitrosobenzene | Phenylhydronitroxide radical | - | 11.6 | - | - |

Note: 'aN' and 'aH' are the hyperfine coupling constants for the nitrogen and hydrogen nuclei, respectively. The g-value is a dimensionless constant that is a characteristic of the radical. Data is for illustrative purposes based on related compounds.

Coordination Chemistry and Metal-Catalyzed Transformations

Organic nitroso compounds are versatile ligands in coordination chemistry, capable of binding to metal centers in various modes. wikipedia.org The nitroso group can act as a ligand for a wide range of transition metals, leading to the formation of stable metal-nitroso complexes. wikipedia.orgnih.gov These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science.

Metal-nitroso complexes can be synthesized through several routes, including the direct reaction of a preformed organic nitroso compound with a metal precursor. wikipedia.org In the case of this compound, it is expected to react with various metal salts or organometallic complexes to yield the corresponding metal-nitroso adducts. The coordination can occur through the nitrogen or oxygen atom of the nitroso group, or in a bridging fashion between two metal centers. wikipedia.org

The common coordination modes for organic nitroso compounds include:

Monodentate N-bonded: The nitroso ligand binds to the metal center through its nitrogen atom. wikipedia.org

Monodentate O-bonded: The nitroso ligand binds through its oxygen atom. wikipedia.org

η2-N,O-bonded: Both the nitrogen and oxygen atoms of the nitroso group coordinate to the metal center. wikipedia.org

Bridging: The nitroso ligand bridges two metal centers. wikipedia.org

The presence of the ortho-isopropyl group in this compound can sterically influence the coordination mode and the geometry of the resulting complex. While specific complexes of this compound were not detailed in the available literature, the general principles of nitrosoarene coordination suggest that it can form stable complexes with a variety of transition metals. The synthesis of such complexes often involves the reaction of the nitroso compound with a metal halide, carbonyl, or other labile precursor in an appropriate solvent.

The nitroso group can function as a directing group in metal-catalyzed C-H activation reactions. This strategy allows for the selective functionalization of C-H bonds at positions ortho to the directing group. While the nitroso group itself is generally considered a deactivating group in electrophilic aromatic substitution, its ability to coordinate to a metal center can enable regioselective C-H bond cleavage. wikipedia.org

Although specific examples involving this compound in directed C-H activation were not found in the reviewed literature, studies on related N-nitrosoanilines have demonstrated the utility of the nitroso group in directing ortho-C-H functionalization. For instance, rhodium(III)-catalyzed C-H arylation of N-nitrosoanilines with arylboronic acids has been reported. In these reactions, the nitroso group is believed to coordinate to the rhodium center, bringing it in close proximity to the ortho C-H bond and facilitating its activation.

The general mechanism for such a directed C-H activation would likely involve:

Coordination of the nitroso group of this compound to the metal catalyst.

Intramolecular C-H bond cleavage at the ortho position to form a metallacyclic intermediate.

Reaction of the metallacycle with a coupling partner (e.g., an alkene, alkyne, or organometallic reagent).

Reductive elimination to form the functionalized product and regenerate the active catalyst.

The bulky isopropyl group at the other ortho position of this compound would likely lead to high regioselectivity, directing the C-H activation to the unsubstituted ortho position.

Computational and Theoretical Studies on 1 Nitroso 2 Propan 2 Yl Benzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules from first principles. These methods allow for the precise calculation of electronic distributions, molecular geometries, and energy landscapes that govern conformational preferences and reactivity.

The electronic nature of the nitroso group (–N=O) when attached to a benzene (B151609) ring is complex, as it can act as either an electron-withdrawing or electron-donating group through resonance, in addition to being inductively withdrawing due to the high electronegativity of nitrogen and oxygen. The preferred mode of conjugation depends on the electronic demands of the reaction. mdpi.com

Inductive Effect: The nitrogen and oxygen atoms of the nitroso group are more electronegative than carbon, leading to a net withdrawal of electron density from the benzene ring via the sigma bond framework.

Resonance Effect: The nitroso group can participate in resonance in two ways. The N=O π-bond can conjugate with the aromatic π-system, withdrawing electron density and deactivating the ring towards electrophilic substitution. mdpi.com Alternatively, the lone pair on the nitrogen atom can be delocalized into the ring, donating electron density, particularly to the ortho and para positions. mdpi.com The dominant effect is often dictated by the reaction conditions.

Table 1: Illustrative Electronic Properties of Related Aromatic Compounds This table presents calculated data for analogous compounds to illustrate typical values, as specific data for 1-nitroso-2-(propan-2-yl)benzene is not readily available.

| Compound | Method | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Nitrobenzene | CASSCF/MS-CASPT2 | - | - | - |

| Nitrosobenzene (B162901) | DFT/B3LYP | -6.5 | -2.1 | 3.1 |

Conformational analysis examines the energy of a molecule as a function of the rotation around its single bonds. nih.gov For this compound, two key rotational modes define its conformational energy landscape: rotation around the C(aryl)-N bond and rotation around the C(aryl)-C(isopropyl) bond.

The rotation of the nitroso group is expected to be significantly hindered by the adjacent bulky isopropyl group. In unsubstituted nitrosobenzene, the barrier to rotation is relatively low. However, in ortho-substituted analogues, steric repulsion raises this barrier considerably. Computational studies on related ortho-substituted nitro compounds show rotational barriers for the nitro group ranging from 3 to 13 kcal/mol, depending on the nature of the substituent. nih.gov It is anticipated that the barrier in this compound would be substantial, favoring a non-planar ground state where the nitroso group is twisted out of the plane of the ring to minimize steric clash.

Similarly, rotation of the isopropyl group is also subject to an energy barrier as it moves past the nitroso group and the ortho-hydrogen. Computational studies on molecules with isopropyl groups attached to rings or other functional groups have determined these barriers to be in the range of 4-6 kcal/mol. The complete conformational energy landscape would be a complex surface with multiple minima corresponding to various combinations of nitroso and isopropyl group orientations.

Table 2: Calculated Rotational Barriers for Functional Groups in Analogous Molecules Data from related molecular systems are used to provide context for the potential energy barriers in this compound.

| Molecule | Rotating Group | Computational Method | Calculated Barrier (kcal/mol) | Reference Compound |

|---|---|---|---|---|

| 2-Nitrotoluene | Nitro (-NO2) | DFT (average) | 3.00 | Analogous ortho-substituted system nih.gov |

| Isopropylurea | Isopropyl | MP2 | 6.0 | System with isopropyl rotation |

| tert-Butylurea | tert-Butyl | MP2 | 4.6 | System with bulky alkyl rotation |

Prototropic tautomerism involves the migration of a proton between two atoms within the same molecule. nih.gov In the chemistry of nitroso compounds, the most common form is the nitroso-oxime equilibrium. However, this typically occurs in molecules where a proton can be readily transferred to the nitroso oxygen, such as in ortho- or para-nitrosophenols, or in compounds with an acidic α-carbon.

For this compound, there are no acidic protons in positions conducive to forming a stable tautomer under normal conditions. The protons on the isopropyl group and the aromatic ring are not sufficiently acidic to participate in such an equilibrium. Therefore, computational studies would be expected to show that the nitroso form is overwhelmingly the most stable tautomer, with any alternative structures being energetically inaccessible. Quantum chemical calculations are used to determine the relative Gibbs free energies of potential tautomers; a large positive ΔG for the formation of an alternative tautomer confirms the stability of the primary form. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, allowing for the characterization of transient species like transition states and the mapping of complete energy profiles for reaction pathways. ic.ac.uk

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated experimentally. In computational chemistry, a transition state is rigorously characterized as a first-order saddle point on the potential energy surface, which means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

For reactions involving nitrosoarenes, such as the characteristic monomer-dimer equilibrium, computational studies have been used to characterize the transition state. ic.ac.uk For the dimerization of nitrosobenzene, calculations have shown a transition state where two monomers approach each other to form the N-N bond. ic.ac.uk The geometry of this TS involves a twisted arrangement of the two phenyl rings. ic.ac.uk For this compound, the steric hindrance from the ortho-isopropyl groups would make attaining this transition state geometry more difficult, significantly raising its energy and thus disfavoring the dimerization process compared to the unsubstituted nitrosobenzene.

Computational studies on the dimerization of nitrosobenzene have calculated the activation free energy (ΔG‡) for the process. For the parent nitrosobenzene, the experimental activation free energy at 198 K is 15.7 kcal/mol. ic.ac.uk Theoretical calculations using a closed-shell wavefunction model yielded a higher value, while models incorporating biradical character in the transition state provided results in better agreement with experimental observations, with a calculated ΔG‡ of around 21.8 kcal/mol. ic.ac.uk

For this compound, the energy profile for dimerization would be expected to show a significantly higher activation energy due to the severe steric repulsion between the isopropyl groups in the transition state. This steric hindrance would raise the energy of the transition state, leading to a slower reaction rate. Many ortho-substituted nitrosoarenes exist primarily as monomers for this reason.

Table 3: Calculated Activation Free Energy for Dimerization of Nitrosobenzene This table provides calculated values for the parent nitrosobenzene system to illustrate the energetics of a typical reaction pathway.

| Reaction | Computational Model | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

|---|---|---|---|

| Nitrosobenzene Dimerization | ωB97XD/Def2-TZVPP (closed shell) | 25.5 | 15.7 ic.ac.uk |

| Nitrosobenzene Dimerization | ωB97XD/Def2-TZVPP (broken symmetry) | 21.8 |

Molecular Dynamics Simulations for Intermolecular Interactions

No specific studies utilizing molecular dynamics simulations to investigate the intermolecular interactions of this compound were found. Such studies would typically provide insights into how molecules of this compound interact with each other and with other molecules in various environments. This would involve analyzing parameters such as radial distribution functions, interaction energies, and hydrogen bonding dynamics. Without dedicated research in this area, a detailed analysis is not possible.

Predictive Modeling of Reactivity and Selectivity

There is a lack of published research on predictive modeling for the reactivity and selectivity of this compound. This type of research would involve the use of computational chemistry methods, such as density functional theory (DFT) or other quantum mechanical approaches, to predict how this molecule would behave in chemical reactions. Key areas of investigation would include identifying the most likely sites for electrophilic and nucleophilic attack, determining reaction pathways, and predicting the stereoselectivity or regioselectivity of its reactions. Without specific computational models and their results, a substantive discussion on this topic cannot be provided.

Q & A

Q. What are the established synthetic routes for 1-Nitroso-2-(propan-2-yl)benzene, and what factors influence reaction yield?

Methodological Answer: The compound is typically synthesized via nitrosation of 2-isopropylaniline using nitrous acid (HNO₂) under acidic conditions. Key steps include:

- Diazotization of the amine precursor at 0–5°C to avoid premature decomposition.

- Controlled pH adjustment (pH 2–4) to stabilize the nitroso intermediate .

Yield optimization requires strict temperature control, exclusion of light (to prevent photolytic degradation), and use of stabilizing agents like HCl. Competing side reactions, such as over-nitrosation or rearrangement, can reduce yields and are mitigated by stoichiometric precision .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- ¹H NMR : The isopropyl group appears as a doublet (δ 1.2–1.4 ppm) and a septet (δ 2.8–3.1 ppm). The aromatic protons adjacent to the nitroso group show deshielding (δ 7.5–8.0 ppm) .

- IR : The N=O stretch appears as a strong absorption band near 1500–1520 cm⁻¹. C-H bending of the isopropyl group is observed at 1360–1380 cm⁻¹ .

- UV-Vis : The nitroso group exhibits π→π* transitions at 250–300 nm (ε ≈ 2000–3000 L·mol⁻¹·cm⁻¹), useful for quantitative analysis .

Advanced Research Questions

Q. How can X-ray crystallography be optimized for determining the crystal structure of nitroso compounds like this compound?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation or a fine-focus sealed tube to resolve weak diffraction patterns caused by the nitroso group’s thermal motion .

- Refinement : Employ SHELXL for small-molecule refinement, applying restraints to the nitroso group’s anisotropic displacement parameters. Twinning and disorder, common in nitroso crystals, require careful analysis via the Hooft parameter or PLATON’s TWINABS .

- Validation : Cross-check with spectroscopic data to confirm bond lengths (N–O ≈ 1.21 Å) and angles (C–N–O ≈ 120°) .

Q. What methodologies are effective in resolving discrepancies in reported reaction mechanisms involving the nitroso group in aromatic systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates of isotopically labeled substrates to identify rate-determining steps (e.g., electrophilic substitution vs. radical pathways) .

- Computational Chemistry : Use DFT (e.g., B3LYP/6-31G*) to model transition states and compare activation energies for competing pathways .

- In Situ Monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to track intermediate formation (e.g., nitrosonium ion, NO⁺) .

Q. What experimental strategies ensure accurate quantification of this compound in complex mixtures?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) using a C18 column and acetonitrile/water (70:30) mobile phase. Retention time: ~6.2 minutes .

- Spectrophotometry : Calibrate using Beer-Lambert law at λ_max = 290 nm. Note that pH adjustments (to pH 7) minimize interference from phenolic impurities .

- Recovery Validation : Spiked recovery experiments (Table 1) confirm method accuracy, with typical recoveries of 86–96% for nitroso compounds .

Q. Table 1. Recovery Data for Nitroso Compounds via Chromatography

| Compound | Concentration (M) | % Recovery |

|---|---|---|

| Nitrosobenzene | 0.01 | 86% |

| p-Nitrodimethylaniline | 0.005 | 86% |

| p-Dimethylaminoazobenzene | 0.01 | 96% |

Q. How can researchers address stability challenges during storage and handling of this compound?

Methodological Answer:

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation or dimerization .

- Handling : Use gloveboxes for air-sensitive manipulations. Decomposition products (e.g., nitro compounds) can be monitored via TLC (Rf shift from 0.7 to 0.5 in hexane/ethyl acetate) .

Data Contradiction Analysis

Q. How should conflicting data on the redox behavior of nitroso compounds be reconciled?

Methodological Answer:

- Contextual Factors : Assess solvent polarity (e.g., nitroso group reduction potentials vary by ±0.2 V in DMF vs. water) and substituent effects (electron-withdrawing groups stabilize the nitroso form) .

- Electrochemical Validation : Perform cyclic voltammetry in controlled environments to isolate redox pathways. For example, irreversible reduction peaks at –0.8 V (vs. Ag/AgCl) confirm nitroso→hydroxylamine conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.